molecular formula C8H17NO3S2 B2464385 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide CAS No. 2034588-20-8

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide

Cat. No.: B2464385
CAS No.: 2034588-20-8
M. Wt: 239.35
InChI Key: FTZXKQORONQDTQ-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly known as MTSEA or MTS, and it is a sulfhydryl-reactive compound that can modify cysteine residues in proteins.

Scientific Research Applications

Oxidation and Synthesis Reactions

Research has demonstrated the utility of methanesulfonamides in oxidation reactions and synthesis processes. For instance, the oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide in methanol yields bis(methylsulfinyl)methane, highlighting a method for preparing methyl (methylthio)methyl sulfone via oxidation with potassium permanganate (Ogura, Suzuki, & Tsuchihashi, 1980). Similarly, the conversion of hindered carboxylic acids to N-methoxy-N-methyl amides showcases the role of methanesulfonyl chloride in efficient synthesis processes, yielding significant byproducts like N-methoxy-N-methylmethanesulfonamide (Woo, Fenster, & Dake, 2004).

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid, closely related to methanesulfonamides, is a key intermediate in the sulfur cycle, metabolized by various aerobic bacteria as a sulfur source. This metabolism involves enzymes like methanesulfonate monooxygenase, demonstrating the biological importance of sulfur compounds in microbial growth and environmental sulfur cycling (Kelly & Murrell, 1999).

Antibacterial Activities of Sulfonamide Derivatives

The synthesis and characterization of new sulfonamide derivatives, including their metal complexes, have been explored for their antibacterial activities. Studies show that these compounds, including methanesulfonicacid hydrazide derivatives, exhibit significant activity against both gram-positive and gram-negative bacteria, indicating potential applications in antimicrobial therapies (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Methane Activation and Environmental Implications

Research on methane activation by metal-free radical cations highlights the formation of methanol and ionized methyl hydrogen sulfoxylate from methane, illustrating mechanisms that could influence atmospheric chemistry and potential industrial applications for methane conversion (de Petris et al., 2009).

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S2/c1-12-8(3-5-13-6-4-8)7-9-14(2,10)11/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZXKQORONQDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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